An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Nitro-4-(2,2,2-trifluoroethoxy)-benzaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Nitro-4-(2,2,2-trifluoroethoxy)-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound 3-Nitro-4-(2,2,2-trifluoroethoxy)-benzaldehyde. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification and quality control. This document outlines a plausible synthetic route, offers an in-depth prediction and interpretation of its NMR spectra based on established substituent effects, and provides a comprehensive, field-proven protocol for its experimental NMR analysis. The guide is structured to deliver not only the data but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability for researchers.
Introduction
3-Nitro-4-(2,2,2-trifluoroethoxy)-benzaldehyde is an aromatic compound featuring an aldehyde, a nitro group, and a trifluoroethoxy group as substituents on the benzene ring. The unique combination of these functional groups, particularly the electron-withdrawing nature of the nitro and aldehyde groups and the electron-donating, yet inductively withdrawing, trifluoroethoxy group, creates a distinct electronic environment within the molecule. This, in turn, gives rise to a characteristic NMR spectrum that can be used for its unequivocal identification. NMR spectroscopy is an indispensable tool in organic chemistry for elucidating molecular structures, and a predictive understanding of the spectrum of a target molecule is crucial before its synthesis and analysis.[1] This guide aims to provide a comprehensive theoretical framework for the ¹H and ¹³C NMR spectra of this compound, grounded in the analysis of analogous structures.
Proposed Synthesis
A potential synthetic pathway is illustrated below:
Caption: Proposed synthesis of 3-Nitro-4-(2,2,2-trifluoroethoxy)-benzaldehyde.
The initial step involves the electrophilic aromatic substitution of benzaldehyde using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the meta position, yielding 3-nitrobenzaldehyde.[5] Subsequently, a nucleophilic aromatic substitution reaction could be employed, where the fluorine atom of a hypothetical 4-fluoro-3-nitrobenzaldehyde precursor would be displaced by the trifluoroethoxide ion. Alternatively, starting from 4-fluorobenzaldehyde, the trifluoroethoxy group could be introduced first, followed by nitration.
Predicted NMR Spectra and Interpretation
The predicted ¹H and ¹³C NMR chemical shifts for 3-Nitro-4-(2,2,2-trifluoroethoxy)-benzaldehyde are derived from the known spectral data of 3-nitrobenzaldehyde and the substituent effects of the 2,2,2-trifluoroethoxy group.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit signals corresponding to the aldehyde proton, the three aromatic protons, and the methylene protons of the trifluoroethoxy group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-C=O | ~10.0 | s | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| H-2 | ~8.5 | d | ~2.0 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-6. |
| H-6 | ~8.2 | dd | ~8.5, ~2.0 | This proton is ortho to the aldehyde group and meta to the nitro group. It will be a doublet of doublets due to coupling with H-5 and H-2. |
| H-5 | ~7.4 | d | ~8.5 | This proton is ortho to the trifluoroethoxy group. The electron-donating resonance effect of the ether oxygen will shield this proton relative to the others, shifting it upfield. It will be a doublet due to coupling with H-6. |
| -OCH₂CF₃ | ~4.6 | q | ~8.0 | The methylene protons are adjacent to the electron-withdrawing trifluoromethyl group, causing a downfield shift. They will appear as a quartet due to coupling with the three fluorine atoms. |
digraph "Molecule_Structure" { graph [splines=true, overlap=false]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];mol [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TD><IMGSRC="https://www.chem.ucla.edu/~harding/IGOC/N/nitrobenzaldehyde04.png"SCALE="TRUE"/>TD>TR><TR><TD><TABLEBORDER="0"CELLBORDER="0"CELLSPACING="5"><TR><TD>H-C=OTD><TD>H-2TD><TD>H-6TD><TD>H-5TD><TD>-OCH₂CF₃TD>TR>TABLE>TD>TR>TABLE> >];
}
Caption: Structure of 3-Nitro-4-(2,2,2-trifluoroethoxy)-benzaldehyde with proton assignments.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for the carbonyl carbon, the six aromatic carbons, and the two carbons of the trifluoroethoxy group.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~190 | The carbonyl carbon is significantly deshielded. |
| C-4 | ~155 | This carbon is directly attached to the electronegative oxygen of the trifluoroethoxy group. |
| C-3 | ~148 | This carbon is attached to the electron-withdrawing nitro group. |
| C-1 | ~135 | The carbon bearing the aldehyde group. |
| C-6 | ~132 | Aromatic CH carbon. |
| C-2 | ~125 | Aromatic CH carbon, influenced by the adjacent nitro group. |
| C-5 | ~115 | Aromatic CH carbon, shielded by the electron-donating effect of the ether oxygen. |
| -OCH₂CF₃ | ~65 (q, J ≈ 35 Hz) | The methylene carbon is deshielded by the adjacent oxygen and coupled to the three fluorine atoms, resulting in a quartet. |
| -OCH₂CF₃ | ~123 (q, J ≈ 278 Hz) | The trifluoromethyl carbon is strongly coupled to the three fluorine atoms, resulting in a quartet with a large coupling constant. |
Experimental Protocol for NMR Analysis
To obtain high-quality NMR data for 3-Nitro-4-(2,2,2-trifluoroethoxy)-benzaldehyde, a standardized experimental protocol should be followed.[6][7]
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[8] For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.
-
Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[9]
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR in most organic solvents. If not using a solvent with a known residual peak, a small amount of TMS can be added.
Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
¹³C{¹H} NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): -10 to 220 ppm.
Data Processing and Reporting
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
-
Reporting: Report the data in a standardized format as recommended by the American Chemical Society (ACS) guidelines.[6][7] For example:
¹H NMR (400 MHz, CDCl₃) δ 10.0 (s, 1H), 8.5 (d, J = 2.0 Hz, 1H), 8.2 (dd, J = 8.5, 2.0 Hz, 1H), 7.4 (d, J = 8.5 Hz, 1H), 4.6 (q, J = 8.0 Hz, 2H).
¹³C{¹H} NMR (101 MHz, CDCl₃) δ 190.0, 155.0, 148.0, 135.0, 132.0, 125.0, 123.0 (q, J = 278 Hz), 115.0, 65.0 (q, J = 35 Hz).
Troubleshooting and Advanced NMR Experiments
-
Poor Resolution: If peaks are broad, consider using a more dilute sample, increasing the acquisition time, or using a higher field NMR instrument.
-
Overlapping Signals: In cases of severe signal overlap in the ¹H NMR spectrum, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals unambiguously.[1]
-
Complex Coupling: For complex splitting patterns, a COSY experiment can help identify coupled protons.
-
Uncertain Carbon Assignments: An HMBC (Heteronuclear Multiple Bond Correlation) experiment can provide correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and confirming the overall carbon skeleton.[10]
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 3-Nitro-4-(2,2,2-trifluoroethoxy)-benzaldehyde, along with a robust experimental protocol for its analysis. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify this compound and assess its purity. The provided methodologies, grounded in established scientific principles and best practices, are designed to ensure the generation of high-quality, reproducible NMR data essential for research and development in the chemical and pharmaceutical sciences.
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